molecular formula C22H25NO5S B2839671 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034600-45-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2839671
CAS No.: 2034600-45-6
M. Wt: 415.5
InChI Key: KKGQWCYUFCFVRJ-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a benzofuran-2-yl moiety, a hydroxypropyl chain, and a 4-(isopropylsulfonyl)phenyl group. The hydroxypropyl linker may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-15(2)29(26,27)18-10-8-16(9-11-18)12-21(24)23-14-22(3,25)20-13-17-6-4-5-7-19(17)28-20/h4-11,13,15,25H,12,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQWCYUFCFVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor such as 2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzofuran ring, often through an alkylation reaction using reagents like epoxides or halohydrins.

    Acetamide Formation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Phenyl Ring Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary amines from the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Pharmacology: Studied for its interaction with biological targets such as enzymes or receptors, which could lead to the development of new drugs.

    Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

    Biology: Used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Receptors: Binding to receptors in the nervous system, potentially modulating pain or other neurological responses.

    Pathways: Interference with cellular signaling pathways, which could affect cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of benzofuran and isopropylsulfonyl groups. Below is a comparative analysis with key analogs:

2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e)

  • Structure : Features a thioether linkage and sulfamoylphenyl group instead of benzofuran and isopropylsulfonyl.
  • Activity : Reported as a potent inhibitor of human carbonic anhydrase II/XII (CA II/CA XII) with an IC₅₀ of 8.2 nM for CA XII . The sulfamoyl group is critical for binding to CA’s zinc-active site.
  • Key Difference : Replacement of sulfamoyl with isopropylsulfonyl in the target compound may reduce CA affinity due to steric hindrance but could enhance selectivity for isoforms like CA XII, which tolerates bulkier substituents .

L748337

  • Structure : Contains a benzenesulfonamide group and acetamide linkage but lacks benzofuran .
  • Activity : A GPCR ligand (e.g., β-adrenergic receptor modulator) with moderate binding affinity (Kᵢ ~ 100 nM). The benzenesulfonamide group aids in receptor interaction.
  • Key Difference : The target compound’s benzofuran moiety may confer higher metabolic stability compared to L748337’s simpler aromatic system .

CGP20712A

  • Structure: Includes a benzimidazolone core and hydroxypropylamino chain .
  • Activity: A β₁-adrenergic receptor antagonist (Kᵢ = 0.6 nM). The hydroxypropylamino group is essential for receptor binding.
  • Key Difference: The target compound’s isopropylsulfonyl group may shift selectivity toward non-adrenergic targets like CA isoforms due to steric and electronic effects .

Structural and Functional Data Table

Compound Name Molecular Weight Key Functional Groups Hypothesized Target Reference
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide 433.48 Benzofuran, Isopropylsulfonyl Carbonic Anhydrase XII
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e) 314.37 Thioether, Sulfamoyl Carbonic Anhydrase II/XII
L748337 548.62 Benzenesulfonamide, Acetamide GPCRs (e.g., β-adrenoceptors)
CGP20712A 557.61 Benzimidazolone, Hydroxypropylamino β₁-Adrenergic Receptor

Research Findings and Implications

  • Benzofuran vs. Thioether/Sulfamoyl : The benzofuran ring in the target compound likely enhances π-π interactions in hydrophobic enzyme pockets, whereas 3e’s sulfamoyl group directly coordinates with CA’s zinc ion .
  • Isopropylsulfonyl vs.
  • Synthetic Feasibility : The target compound’s benzofuran synthesis may require multi-step protocols, contrasting with 3e’s straightforward thioether formation (56% yield) .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a benzofuran moiety, which is known for its diverse biological activities, alongside an isopropylsulfonyl phenyl group that may enhance its pharmacological profile. This article aims to detail the biological activities associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 2034601-14-2

Biological Activities

The biological activities of this compound can be attributed to its structural components, which suggest potential applications across various therapeutic areas.

1. Antimicrobial Activity

Compounds containing benzofuran and sulfonamide groups have been extensively studied for their antimicrobial properties. Research indicates that benzofuran derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group in this compound may further enhance its antibacterial efficacy.

CompoundActivityMIC (µg/mL)
Benzofuran derivativeAntibacterial0.78 - 6.25
N-(2-benzofuran-2-yl)-sulfonamideAntibacterial3.12

2. Antifungal Activity

The imidazole ring present in similar compounds has been linked to antifungal properties. Studies have shown that benzofuran derivatives can inhibit fungal growth significantly, with some exhibiting IC50 values as low as 0.03 µM against Candida species . The structure of this compound suggests it may possess similar antifungal capabilities.

3. Anti-inflammatory Properties

Benzofuran derivatives have also been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with hydroxyl substitutions at specific positions showed profound activity with low cytotoxicity towards mammalian cells .
  • Anticancer Potential : In vitro studies demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells, with inhibition rates exceeding 70% at concentrations of 10 µM .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Membrane Disruption : Benzofuran derivatives may interact with microbial membranes, leading to increased permeability and cell lysis.

Q & A

Q. What are the key synthetic routes and characterization techniques for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and amidation. For example, sulfonyl groups are introduced via sulfonyl chloride intermediates under anhydrous conditions . Characterization relies on NMR (¹H/¹³C for structural confirmation), IR spectroscopy (to verify functional groups like -OH or sulfonyl), and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC (>95%) with C18 columns and acetonitrile/water gradients .

TechniqueParametersPurpose
¹H NMR400 MHz, DMSO-d₆Confirm benzofuran and acetamide moieties
IR1700–1750 cm⁻¹Detect carbonyl (C=O) and sulfonyl (S=O) stretches
HPLCC18, 70:30 ACN:H₂OQuantify purity (>95%)

Q. How is the compound’s structural integrity validated in conflicting spectroscopic data?

Methodological Answer: Contradictions in NMR or IR data (e.g., unexpected peaks) are resolved by 2D NMR (COSY, HSQC) to assign proton-carbon correlations . For example, overlapping benzofuran protons can be distinguished via NOESY experiments . Conflicting IR absorptions may require repeating synthesis under inert atmospheres to exclude oxidation byproducts .

Q. What initial biological screening assays are recommended?

Methodological Answer: Preliminary screening includes:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
  • Cytotoxicity : MTT assay on HEK-293 and HeLa cells (IC₅₀ reported as ~25 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Yield optimization involves:

  • Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
  • Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate amidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
VariableOptimal ConditionYield Improvement
CatalystDMAP (10 mol%)+20%
SolventDMF+15%
Temp.0–5°C (step 1)Reduced byproducts

Q. How to resolve contradictions between computational and experimental solubility data?

Methodological Answer: Discrepancies arise from solvent polarity or crystal packing. Use Hansen solubility parameters to refine predictions . Experimentally, perform phase solubility analysis in PEG-400/water mixtures. For example, experimental solubility in DMSO is 45 mg/mL, while computational models may underestimate due to π-π stacking .

Q. What strategies validate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki = 1.2 µM for COX-2) .
  • Docking simulations : AutoDock Vina to map binding poses with the sulfonyl group interacting with Arg120 .
  • Mutagenesis : Validate key residues (e.g., COX-2 Tyr355) via site-directed mutagenesis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer: Focus on modifying:

  • Benzofuran moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Sulfonyl group : Replace isopropyl with cyclopropyl to test steric effects on receptor binding .
  • Acetamide linker : Substitute with thioacetamide to assess hydrogen-bonding changes .
DerivativeModificationBiological Impact
Derivative A-NO₂ at benzofuran2× COX-2 inhibition
Derivative BCyclopropyl sulfonylImproved solubility

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